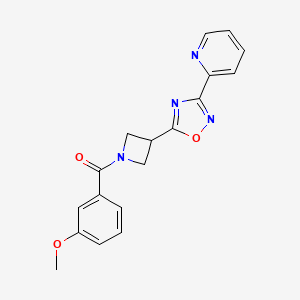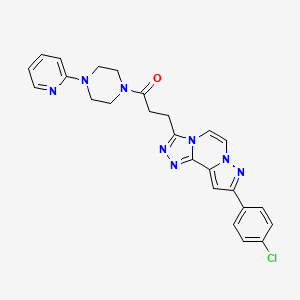
2-(aminomethyl)-N-methylbenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “2-(aminomethyl)-N-methylbenzamide hydrochloride”, a similar compound, 2-dimethylaminoethyl chloride hydrochloride, is synthesized by taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride .Applications De Recherche Scientifique
Pharmacological Research
Pharmacological studies involve compounds with structures similar to "2-(aminomethyl)-N-methylbenzamide hydrochloride" for their potential therapeutic effects. For instance, novel 2-aminoadamantane derivatives, specifically N-[2-(adamant-2-yl)-aminocarbonylmethyl]-N′-(dialkylamino) alkylnitrobenzamides, have been synthesized and found to have marked antiarrhythmic activity, showcasing the potential of benzamide derivatives in developing new therapeutic agents (Avdyunina et al., 2019).
Material Science
In material science, compounds with benzamide structures are used for the synthesis of novel materials with unique properties. For example, aromatic polyimides were synthesized using 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, demonstrating the role of benzamide derivatives in creating materials with high thermal stability and solubility in organic solvents (Butt et al., 2005).
Environmental Science
Benzamide derivatives are also explored for environmental applications, such as the removal of heavy metals from aqueous solutions. The study by Rahman and Nasir (2019) used N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into the hydrous zirconium oxide matrix for the removal of Ni(II) from water, highlighting the application of benzamide derivatives in water purification technologies (Rahman & Nasir, 2019).
Propriétés
IUPAC Name |
2-(aminomethyl)-N-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQMEXYGVMHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-N-methylbenzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)
![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861746.png)
![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)
![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)
![N-((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2861749.png)






![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)
![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)
